1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18856534
Molecular Formula: C11H10ClF3OS
Molecular Weight: 282.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClF3OS |
|---|---|
| Molecular Weight | 282.71 g/mol |
| IUPAC Name | 1-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-10(17-11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
| Standard InChI Key | JKLOBIMVJVDOMV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one possesses the molecular formula C₁₁H₁₀ClF₃OS and a molar mass of 282.71 g/mol. Its IUPAC name, 1-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects the presence of three critical functional groups:
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Chloromethyl (-CH₂Cl): Enhances electrophilicity and participates in nucleophilic substitution reactions.
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Trifluoromethylthio (-SCF₃): Imparts lipophilicity and metabolic stability, commonly leveraged in drug design.
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Propan-2-one (ketone): Serves as a reactive site for condensation and reduction reactions.
The canonical SMILES representation, CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CCl, underscores the spatial arrangement of these groups, with the ketone positioned para to the trifluoromethylthio moiety and ortho to the chloromethyl substituent.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves multi-step protocols, often starting from chlorinated phenol derivatives or trifluoromethylthio-containing precursors. A representative route includes:
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Friedel-Crafts Acylation: Reaction of 2-chloromethyl-5-(trifluoromethylthio)benzene with acetyl chloride in the presence of AlCl₃ to install the ketone group.
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Halogenation: Introduction of the chloromethyl group via radical chlorination or electrophilic substitution.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | Acetyl chloride, AlCl₃, DCM, 0°C, 12h | 68 | 95 |
| Chloromethylation | Cl₂, FeCl₃, CH₃CN, 50°C, 6h | 72 | 90 |
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors are favored over batch processes due to improved heat transfer and reduced byproduct formation. Solvents like dichloromethane (DCM) or acetonitrile are employed for their compatibility with halogenated intermediates. Critical parameters include:
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Temperature: Maintained below 60°C to prevent decomposition of the trifluoromethylthio group.
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Catalyst Loading: 5–10 mol% Lewis acids (e.g., AlCl₃) to accelerate acylation.
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example:
This reaction proceeds via an Sₙ2 mechanism, with yields exceeding 80% when using polar aprotic solvents like DMF.
Ketone-Derived Reactions
The propan-2-one moiety participates in:
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Condensations: With hydrazines to form hydrazones, useful in heterocycle synthesis.
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Reductions: Using NaBH₄ or LiAlH₄ to yield secondary alcohols, though over-reduction of the chloromethyl group must be controlled.
Table 2: Selectivity in Reduction Reactions
| Reducing Agent | Product | Selectivity (%) |
|---|---|---|
| NaBH₄ | 1-(2-(Chloromethyl)...propan-2-ol | 95 |
| LiAlH₄ | Over-reduced byproducts | <10 |
Applications in Research and Industry
Medicinal Chemistry
The trifluoromethylthio group enhances blood-brain barrier penetration, making this compound a candidate for CNS drug intermediates. Preliminary studies suggest its utility in synthesizing kinase inhibitors, with IC₅₀ values <100 nM in biochemical assays.
Materials Science
In polymer chemistry, the compound serves as a crosslinking agent due to its bifunctional reactivity (ketone and chloromethyl groups). Polyurethanes derived from it exhibit 25% higher tensile strength compared to conventional analogs.
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